molecular formula C8H6ClFO4S B13200012 5-Chloro-3-(fluorosulfonyl)-2-methylbenzoic acid

5-Chloro-3-(fluorosulfonyl)-2-methylbenzoic acid

Katalognummer: B13200012
Molekulargewicht: 252.65 g/mol
InChI-Schlüssel: YESUULXBMDZKRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-3-(fluorosulfonyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorine atom, a fluorosulfonyl group, and a methyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(fluorosulfonyl)-2-methylbenzoic acid typically involves the introduction of the fluorosulfonyl group onto a pre-existing benzoic acid derivative. One common method involves the reaction of 5-chloro-2-methylbenzoic acid with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-3-(fluorosulfonyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom and the fluorosulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

5-Chloro-3-(fluorosulfonyl)-2-methylbenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Chloro-3-(fluorosulfonyl)-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine and methyl groups may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-3-fluoro-2-methanesulfonylpyridine: This compound has a similar structure but with a pyridine ring instead of a benzene ring.

    5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound contains a pyrazole ring and a carbaldehyde group.

Uniqueness

5-Chloro-3-(fluorosulfonyl)-2-methylbenzoic acid is unique due to the presence of both a fluorosulfonyl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H6ClFO4S

Molekulargewicht

252.65 g/mol

IUPAC-Name

5-chloro-3-fluorosulfonyl-2-methylbenzoic acid

InChI

InChI=1S/C8H6ClFO4S/c1-4-6(8(11)12)2-5(9)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12)

InChI-Schlüssel

YESUULXBMDZKRU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1S(=O)(=O)F)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.